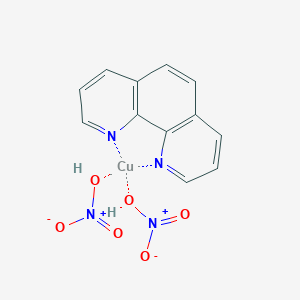
Dinitrato(1,10-phenanthroline)copper(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dinitrato(1,10-phenanthroline)copper(II) is a coordination compound consisting of copper ions, 1,10-phenanthroline ligands, and nitrate anions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Dinitrato(1,10-phenanthroline)copper(II) can be synthesized through a reaction between copper(II) nitrate and 1,10-phenanthroline in an aqueous solution. The reaction typically involves dissolving copper(II) nitrate in water and then adding 1,10-phenanthroline to the solution. The mixture is stirred and heated to facilitate the formation of the coordination compound. The resulting product is then filtered, washed, and dried to obtain pure Dinitrato(1,10-phenanthroline)copper(II) .
Industrial Production Methods
While specific industrial production methods for Dinitrato(1,10-phenanthroline)copper(II) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Dinitrato(1,10-phenanthroline)copper(II) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the compound can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: The 1,10-phenanthroline ligand can be replaced by other ligands in coordination chemistry reactions.
Complexation Reactions: The compound can form complexes with other metal ions and ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Dinitrato(1,10-phenanthroline)copper(II) include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and various ligands (e.g., ethylenediamine). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving Dinitrato(1,10-phenanthroline)copper(II) depend on the specific reaction conditions and reagents used. For example, in redox reactions, the products may include reduced or oxidized forms of copper, while substitution reactions may yield new coordination compounds with different ligands .
科学研究应用
Chemistry
Dinitrato(1,10-phenanthroline)copper(II) serves as a catalyst in various organic synthesis reactions. Its catalytic properties are particularly notable in:
- Oxidative Carbonylation : The compound facilitates the transformation of alkenes into carbonyl compounds.
- Cyclohexane Oxidation : It aids in the selective oxidation of cyclohexane to produce cyclohexanol and cyclohexanone.
Biology
The biological potential of copper complexes has been extensively studied, highlighting several applications:
- DNA Interactions : Dinitrato(1,10-phenanthroline)copper(II) has been shown to interact with DNA, leading to oxidative damage and potential applications in cancer therapy.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens due to its ability to penetrate cell membranes and induce oxidative stress .
Medicine
The medicinal applications of Dinitrato(1,10-phenanthroline)copper(II) are promising:
- Anticancer Agent : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress. Studies have shown its effectiveness against multiple cancer cell lines, including breast and lung cancers .
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of Dinitrato(1,10-phenanthroline)copper(II) on various cancer cell lines. Results indicated that the compound selectively induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that Dinitrato(1,10-phenanthroline)copper(II) exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to generate reactive oxygen species upon entering bacterial cells.
Case Study 3: Toxicity Evaluation
A toxicity assessment conducted on animal models revealed that Dinitrato(1,10-phenanthroline)copper(II) did not significantly alter hepatic enzyme levels or induce acute toxicity. This finding supports its potential development as a therapeutic agent with a favorable safety profile.
作用机制
The mechanism of action of Dinitrato(1,10-phenanthroline)copper(II) involves several pathways:
DNA Interaction: The compound can bind to DNA, causing structural changes and cleavage, which can lead to cell death.
Oxidative Stress: Copper ions in the compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular processes, contributing to its cytotoxic effects.
相似化合物的比较
Dinitrato(1,10-phenanthroline)copper(II) can be compared with other similar compounds, such as:
Copper(II) and silver(I)-1,10-phenanthroline-5,6-dione complexes: These compounds also interact with DNA and exhibit antimicrobial activity.
Copper(II) complexes with 2,2’-bipyridine: These complexes have similar coordination chemistry and biological activities.
Copper(II) complexes with picolinate: These compounds share similar structural features and applications in catalysis and medicine.
The uniqueness of Dinitrato(1,10-phenanthroline)copper(II) lies in its specific combination of copper ions, 1,10-phenanthroline ligands, and nitrate anions, which confer distinct chemical and biological properties.
属性
CAS 编号 |
19319-88-1 |
|---|---|
分子式 |
C12H8CuN4O6 |
分子量 |
367.76 g/mol |
IUPAC 名称 |
copper;1,10-phenanthroline;dinitrate |
InChI |
InChI=1S/C12H8N2.Cu.2NO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*2-1(3)4/h1-8H;;;/q;+2;2*-1 |
InChI 键 |
XOCNEEJNJTZFKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
规范 SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Pictograms |
Oxidizer; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















